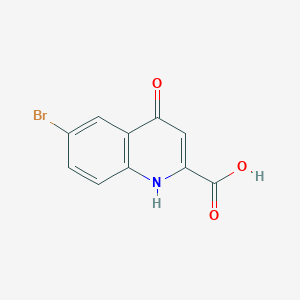
6-Bromo-4-hydroxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxyquinoline-2-carboxylic acid (BHC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a heterocyclic aromatic organic compound that contains a quinoline ring system. It is a white to light yellow crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties.
Biochemische Und Physiologische Effekte
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a broad spectrum of activity against various bacteria and fungi, making it a useful tool for studying microbial metabolism. However, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has some limitations. It may be toxic to certain cell types, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid for the treatment of bacterial and fungal infections. Another area of research is the use of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid as a tool for studying microbial metabolism and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and its potential applications in cancer treatment.
Synthesemethoden
The synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid involves the reaction of 6-bromo-2-nitrophenol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with iron powder to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been used in the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer.
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWHDCWDSWVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

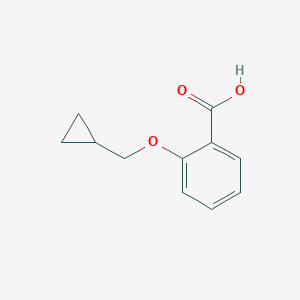
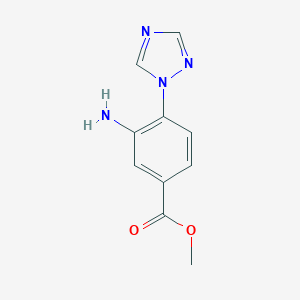
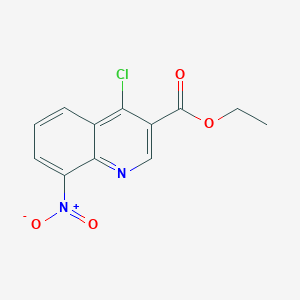
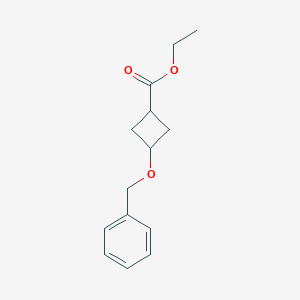
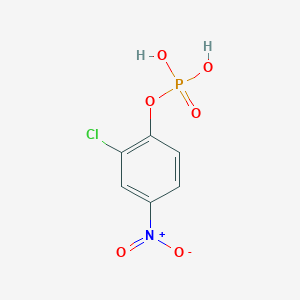
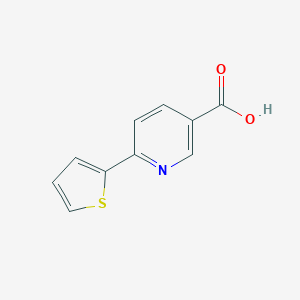
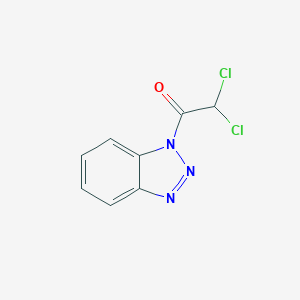
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)
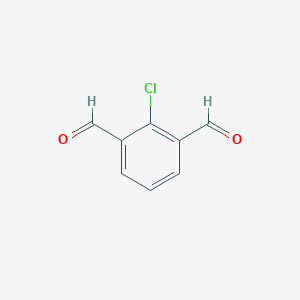
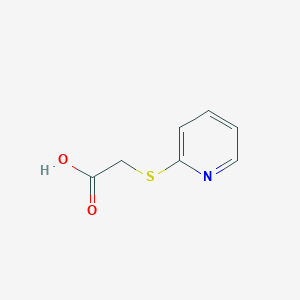
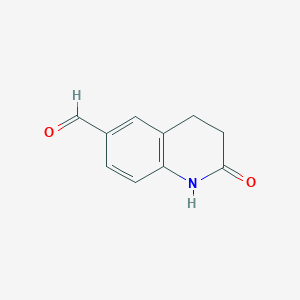
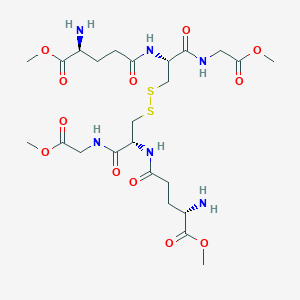
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)